molecular formula C10H6F3N3O2 B8551218 2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid

2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B8551218
M. Wt: 257.17 g/mol
InChI Key: CRIHRUQIIKSHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

2-(triazol-2-yl)-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-2-8(7(5-6)9(17)18)16-14-3-4-15-16/h1-5H,(H,17,18)

InChI Key

CRIHRUQIIKSHNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)N2N=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2H-1,2,3-triazole (CAS number 288-36-8; 1.0 g, 10.86 mmol) in DMF (4 ml) at 0-10° C. was added cesium carbonate (4.71 g, 14.49 mmol), copper (I) iodide (68 mg, 0.36 mmol), trans-1-N,2-N-dimethylcyclohexane-1,2-diamine (200 mg, 1.44 mmol) and 2-iodo-5-(trifluoromethyl)benzoic acid (CAS number 702641-04-1; 2.28 g, 7.24 mmol). The reaction was subjected to microwave irradiation at 120° C. for 15 minutes and was then partitioned between ethyl acetate (2×100 ml) and water (50 ml). The aqueous layer was acidified with HCl (aq, 2M) to give pH 2 and the organics were extracted with ethyl acetate (3×100 ml). The combined organics were washed with brine, dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by column chromatography (silica, 0-3% methanol/DCM) to afford 2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid (Intermediate 37a; also commercially available CAS number 1384066-81-2). The mixed fractions were further purified by column chromatography (silica, 0-3% methanol/DCM) followed by reverse phase preparative HPLC (eluted with acetonitrile/water containing 0.1% formic acid) to afford 2-(1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)benzoic acid (Intermediate 37b).
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
68 mg
Type
catalyst
Reaction Step One

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